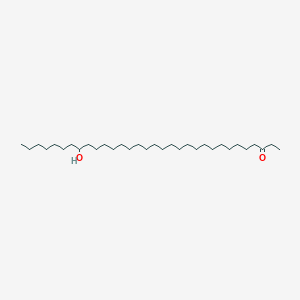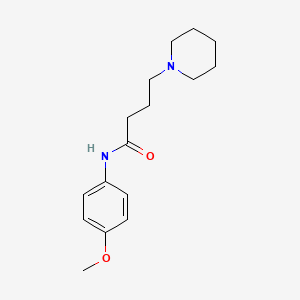![molecular formula C12H12Cl2OS B14359656 1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol CAS No. 90160-68-2](/img/structure/B14359656.png)
1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol is an organic compound with a complex structure that includes chloro, chloromethyl, methylsulfanyl, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol typically involves multiple steps. One common method includes the following steps:
Formation of the but-3-yn-2-ol backbone: This can be achieved through the reaction of propargyl alcohol with appropriate reagents.
Introduction of the chloromethyl group: This step involves the chloromethylation of the intermediate compound.
Attachment of the phenyl group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Addition of the methylsulfanyl group: This can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The chloro and chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol involves its interaction with molecular targets such as enzymes or receptors. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methylsulfanyl group can also participate in redox reactions, affecting the overall reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2-(chloromethyl)benzene: Similar in structure but lacks the but-3-yn-2-ol and methylsulfanyl groups.
2-Chlorobenzyl chloride: Contains the chloromethyl group but differs in the overall structure.
4-(Methylsulfanyl)phenylacetylene: Similar due to the presence of the methylsulfanyl and phenyl groups but lacks the chloro and chloromethyl groups.
Uniqueness
1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of both chloro and chloromethyl groups allows for diverse substitution reactions, while the methylsulfanyl group adds redox activity. The but-3-yn-2-ol backbone provides additional sites for chemical modification, making this compound versatile for various research and industrial applications.
Eigenschaften
CAS-Nummer |
90160-68-2 |
|---|---|
Molekularformel |
C12H12Cl2OS |
Molekulargewicht |
275.2 g/mol |
IUPAC-Name |
1-chloro-2-(chloromethyl)-4-(2-methylsulfanylphenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C12H12Cl2OS/c1-16-11-5-3-2-4-10(11)6-7-12(15,8-13)9-14/h2-5,15H,8-9H2,1H3 |
InChI-Schlüssel |
WZPYASJYRCLSED-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC=C1C#CC(CCl)(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


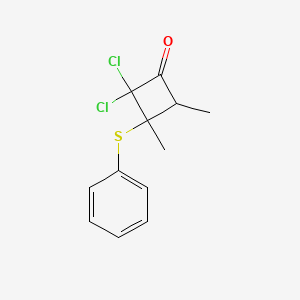

![3,7-Diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine](/img/structure/B14359587.png)
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide](/img/structure/B14359592.png)
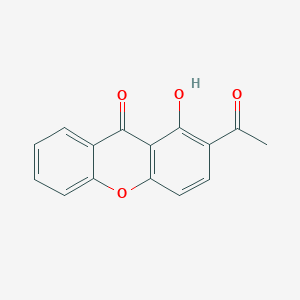
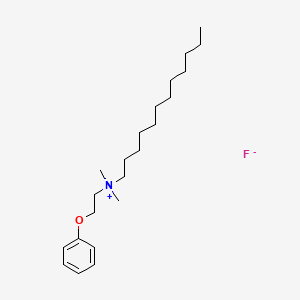
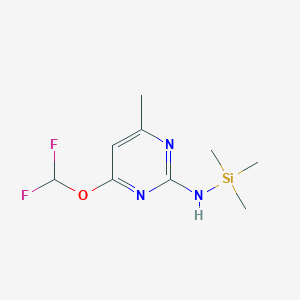
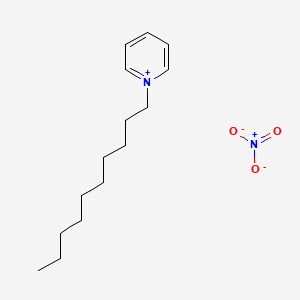
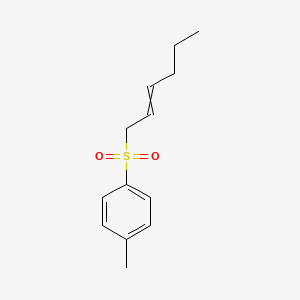
amino}ethyl acetate](/img/structure/B14359618.png)

![2-[(Phenylcarbamothioyl)amino]ethyl phenylcarbamodithioate](/img/structure/B14359645.png)
